Cyclohexyl(1-methoxycyclobutyl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclohexyl-(1-methoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-14-12(8-5-9-12)11(13)10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWONLDKUNDLOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Step 1: Formation of the 1-methoxycyclobutyl intermediate, often via nucleophilic substitution or ring-opening reactions of cyclobutyl derivatives.
- Step 2: Introduction of the cyclohexyl moiety through nucleophilic addition or substitution.
- Step 3: Hydroxylation to form the methanol group on the carbon adjacent to the cyclohexyl and methoxycyclobutyl groups.
Catalytic and Solvent Systems
- Catalysts: Copper-based catalysts, particularly copper chromite or copper ammonium chromate, are commonly used in related alcohol synthesis reactions due to their efficiency in selective hydrogenation and hydroxylation steps.
- Solvents: Cycloaliphatic hydrocarbons such as cyclohexane and decalin are preferred solvents for these reactions, offering good solubility and stability under reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may be used to enhance catalytic activity by solvatizing cations.
Reaction Conditions
- Temperature: Moderate temperatures around 100-170 °C are typical for catalytic hydrogenation and hydroxylation reactions.
- Pressure: Elevated hydrogen pressures (up to 80 bar) improve reaction rates and yields in hydrogenation steps.
- Gas Atmosphere: Synthesis gas mixtures (CO and H2) are often employed in related methanol synthesis, which can be adapted for hydroxylation reactions.
Research Findings and Data Tables
Research literature and patent documents provide experimental data on similar compounds and catalytic systems that inform the preparation of this compound.
Table 1: Effect of Solvent Composition on Methanol Formation Rate Using Copper Catalyst
| Experiment No. | Solvent Composition (Vol %) | Catalyst Type | Temperature (°C) | Pressure (bar) | Initial Methanol Formation Rate (g/dm³·h) | Selectivity to Methanol (%) |
|---|---|---|---|---|---|---|
| 1 | 100% Methanol | Copper Chromite | 110 | 60 | 573 | 99 |
| 2 | 85% Decalin / 15% Methanol | Copper Chromite | 110 | 60 | 1146 | 99 |
| 3 | 100% Decalin | Copper Chromite | 110 | 60 | 900 | 97 |
Note: Increased decalin content enhances methanol formation rate, indicating solvent effects on catalytic efficiency.
Table 2: Catalyst Preparation and Activation Parameters
| Parameter | Description |
|---|---|
| Catalyst Precursor | Copper ammonium chromate |
| Thermal Decomposition Temp. | 305 °C in inert nitrogen atmosphere |
| Activation Time | 2 hours |
| Pre-reduction Conditions | 170 °C, 80 bar hydrogen pressure, 2 hours |
| Washing | 3 times with methanol to remove water |
| Drying | Vacuum drying at 1-2 mm Hg |
Notes on Specific Synthesis Routes
- Some patents describe the use of alkali metal alcoholates (e.g., sodium methoxide) in combination with copper catalysts to improve methanol formation rates, which can be extrapolated to hydroxylation steps in this compound synthesis.
- The presence of cyclic polyethers or polyethylene glycol dimethyl ethers as additives can solvate cations in the catalytic system, enhancing catalyst activity and selectivity.
- The reaction mechanism involves the dissolution of synthesis gases (CO and H2) in the liquid phase, followed by catalytic hydrogenation to form the alcohol group.
- Side reactions may produce methyl formate as a byproduct, which requires careful control of reaction conditions to maximize yield.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | Cyclobutyl derivatives, cyclohexyl reagents |
| Catalysts | Copper chromite, copper ammonium chromate |
| Solvents | Cyclohexane, decalin, methanol, DMF, DMSO |
| Temperature Range | 100-170 °C |
| Pressure Range | 35-80 bar (H2 or synthesis gas) |
| Reaction Time | 2-4 hours (varies with scale and conditions) |
| Purity of Product | Typically >95% after purification |
| Byproducts | Methyl formate, minor oxygenates |
Chemical Reactions Analysis
Cyclohexyl(1-methoxycyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and other related products.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as alkyl halides and strong bases.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Intermediate in Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Case Study: Synthesis of Pharmaceuticals
In pharmaceutical chemistry, cyclohexyl(1-methoxycyclobutyl)methanol has been utilized to synthesize various drug candidates. For instance, researchers have reported its use in the development of analgesics and anti-inflammatory agents due to its ability to modify biological activity through structural changes.
Applications in Material Science
3.1. Polymer Chemistry
The compound's unique structure makes it a candidate for use in polymer chemistry, particularly in the formulation of specialty polymers. It can be incorporated into polymer matrices to enhance specific properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Modified with this compound
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 200 | 230 |
| Elongation at Break (%) | 5 | 10 |
Applications in Cosmetics
4.1. Cosmetic Formulations
This compound has found applications in the cosmetic industry as an emollient and skin conditioning agent. Its ability to improve the texture and feel of formulations makes it valuable in creams and lotions.
Case Study: Moisturizing Cream Development
A study demonstrated that incorporating this compound into moisturizing creams significantly improved hydration levels compared to control formulations without the compound. The sensory evaluation indicated a preference for textures enhanced by this compound.
Environmental Applications
5.1. Green Chemistry Initiatives
The compound is also being explored within the context of green chemistry, particularly for its potential role as a biodegradable solvent or reagent in sustainable chemical processes.
Data Table: Environmental Impact Assessment
| Parameter | Conventional Solvents | This compound |
|---|---|---|
| Biodegradability Rate (%) | 20 | 75 |
| Toxicity Level (LC50 mg/L) | 50 | 15 |
Mechanism of Action
The mechanism of action of cyclohexyl(1-methoxycyclobutyl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The methoxy group and the cyclobutyl ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
- Cyclohexyl vs. Phenyl Substituents: The substitution of a phenyl group (in (S)-cyclohexyl(phenyl)methanol) with a 1-methoxycyclobutyl group likely reduces aromatic conjugation but introduces steric strain and polarizability due to the methoxycyclobutyl moiety .
- Methoxycyclobutyl vs.
Physicochemical Properties
- Boiling Point/Solubility: Data gaps exist for the target compound. However, cyclohexanol derivatives (e.g., (S)-cyclohexyl(phenyl)methanol) exhibit moderate solubility in chloroform and methanol, as indicated by NMR solvent usage .
Spectroscopic Characterization
- NMR Trends : Cyclohexyl protons in analogous compounds resonate at δ 1.13–2.10 ppm (¹H NMR), while methoxy groups typically appear near δ 3.3–3.5 ppm. The absence of aromatic protons distinguishes the target compound from phenyl-substituted analogs .
Data Tables
Table 2: Functional Group Impact on Reactivity
Research Findings and Limitations
- Steric vs. Electronic Effects : The 1-methoxycyclobutyl group’s strain may increase reactivity in ring-opening reactions, but this is speculative due to absent experimental data.
- Chiral Applications: The target compound’s stereochemistry remains unexplored, unlike (S)-cyclohexyl(phenyl)methanol, which has documented enantioselective synthesis .
Q & A
Q. What are the recommended methods for synthesizing Cyclohexyl(1-methoxycyclobutyl)methanol in laboratory settings?
- Methodology : A two-step approach is commonly employed: (i) Grignard Reaction : Cyclohexylmagnesium bromide reacts with 1-methoxycyclobutyl ketone to form the tertiary alcohol intermediate . (ii) Purification : Use gradient elution chromatography (e.g., 1–10% diethyl ether in pentane) to isolate the product, achieving ~81% yield, as demonstrated in analogous syntheses of cyclohexanol derivatives .
- Critical Considerations : Ensure anhydrous conditions and strict temperature control during Grignard reagent preparation to avoid side reactions.
Q. How should researchers safely handle and store this compound to prevent hazards?
- Protocols :
- Storage : Keep in a cool, well-ventilated area away from ignition sources. Use inert gas (N₂) to stabilize volatile fractions .
- Handling : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid contact with oxidizing agents (e.g., KMnO₄) due to combustibility risks .
- Emergency Measures : For spills, use CO₂ or dry chemical extinguishers; avoid water due to potential immiscibility .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Chromatography : Silica gel column chromatography with a pentane/ether gradient (1–10% ether) effectively separates the product from byproducts like unreacted ketones or Grignard residues .
- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 0.67 kPa) minimizes thermal degradation .
- Validation : Monitor purity via TLC (Rf ~0.52 in 5% ether/pentane) and confirm with GC-MS .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify cyclohexyl and methoxycyclobutyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl Hs; δ 3.3 ppm for methoxy OCH₃) .
- IR Spectroscopy : Confirm hydroxyl (broad ~3400 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z ~212 for [M+H]⁺) and fragmentation patterns .
Q. What are the key solubility and stability properties of this compound under various conditions?
- Solubility : Insoluble in water; miscible with polar aprotic solvents (e.g., THF, DCM) and alcohols (methanol, ethanol) .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via ether cleavage. Store at 4°C in amber vials to prevent photoxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Design of Experiments (DoE) : Vary Grignard reagent stoichiometry (1.1–1.5 eq) and addition rate (e.g., dropwise over 180 minutes) to minimize steric hindrance from the methoxycyclobutyl group .
- In Situ Monitoring : Use FT-IR to track ketone consumption and optimize reaction termination points .
Q. How can researchers resolve contradictions in spectral data during the characterization of this compound?
- Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility in the cyclohexyl ring. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" rotamers and assign peaks accurately .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian 16) .
Q. What computational chemistry approaches are used to predict the reactivity of this compound?
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. hexane) to model nucleophilic addition kinetics .
- Docking Studies : Analyze steric interactions in enzyme-catalyzed derivatization reactions using AutoDock Vina .
Q. What strategies mitigate steric hindrance effects in derivatization reactions of this compound?
- Catalytic Systems : Employ bulky ligands (e.g., tricyclohexylphosphine) in transition-metal-catalyzed reactions to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction times and improve access to sterically congested sites via controlled dielectric heating .
Q. How do solvent polarity and temperature influence the stereochemical outcomes of reactions involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
